
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. It also contains a phenyl group and a methanone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl group, and methanone functional group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of MLS000543203, also known as (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone), focusing on six unique applications:
Antimicrobial Activity
MLS000543203 has been studied for its potential antimicrobial properties. Research indicates that compounds containing the thiazole ring, such as MLS000543203, exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. MLS000543203, with its unique structure, may interfere with cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy .
Anti-inflammatory Effects
Research has explored the anti-inflammatory effects of thiazole derivatives. MLS000543203 may inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis .
Antiviral Applications
MLS000543203 has been investigated for its antiviral properties. Thiazole derivatives have been found to inhibit the replication of certain viruses. This compound could be further developed to target viral infections, providing a new avenue for antiviral drug development .
Neuroprotective Effects
The neuroprotective potential of MLS000543203 is another area of interest. Thiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis. This compound could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enzyme Inhibition
MLS000543203 has been studied for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of kinases or proteases, which are crucial in various biological processes. This property can be exploited in developing drugs for diseases where enzyme inhibition is a therapeutic strategy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-8-6-12(7-9-13)16-18-10-14(20-16)15(19)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVQNRVOSBHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)
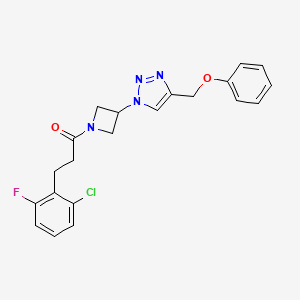
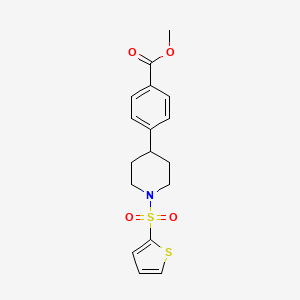
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
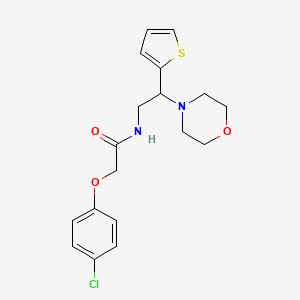
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
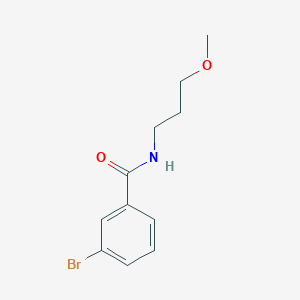
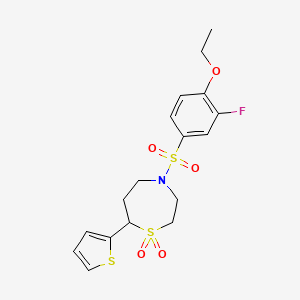

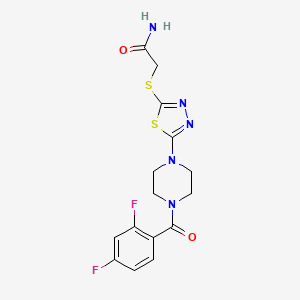
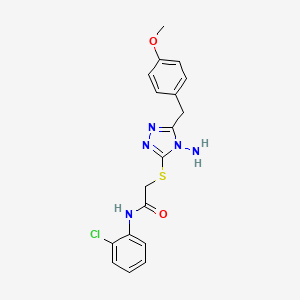
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)